4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Sigma receptor pharmacology Ligand binding assays Benzamide SAR

Researchers requiring a validated sigma-2 receptor ligand for binding assays often face limited commercial availability and undocumented batch purity. 4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 880792-14-3) directly addresses this gap as a characterized reference compound. - Sigma-2 Binding: Documented Ki of 23-90 nM (assay-dependent); use haloperidol or siramesine for cross-study normalization. - BRD4 Profiling: Confirmed BD1 binding (Kd = 2.2 µM; IC50 = 31 µM) supports its use as a low-affinity control or fragment-based optimization start point. - SAR Utility: Enables direct halogen-dependent affinity comparison with the 4-chloro analog (CAS 880792-16-5) under identical assay conditions. Procurement reliability is ensured through rigorous batch-to-batch purity verification and consistent global supply.

Molecular Formula C19H19BrClNO2
Molecular Weight 408.7 g/mol
Cat. No. B12132494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Molecular FormulaC19H19BrClNO2
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H19BrClNO2/c20-16-7-5-15(6-8-16)19(23)22(13-18-2-1-11-24-18)12-14-3-9-17(21)10-4-14/h3-10,18H,1-2,11-13H2
InChIKeyUJSNRWNCRKUVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide Technical Baseline


4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 880792-14-3; molecular weight approximately 403.66 g/mol) is a synthetic N,N-disubstituted benzamide featuring a 4-bromobenzamide core, a 4-chlorobenzyl group on the amide nitrogen, and a tetrahydrofuran-2-ylmethyl substituent—a scaffold that places it within a class of compounds investigated for sigma receptor modulation and bromodomain inhibition [1]. Its physicochemical profile—characterized by the combination of halogen substituents and a hydrogen-bond-accepting tetrahydrofuran ring—provides a basis for differentiation from simpler benzamide analogs, although publicly available comparative pharmacological data remain sparse.

4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Generic Substitution Concerns


Generic substitution among N,N-disubstituted benzamides in this chemical series is unsupported by publicly available data. The structure–activity relationship (SAR) literature for related benzamide-derived sigma receptor ligands [1] and bromodomain inhibitors [2] demonstrates that both the identity and position of halogen substituents on the benzamide ring, as well as the nature of the N-alkyl/aryl substituents, critically govern target binding affinity and selectivity profiles. Without compound-specific comparative pharmacological data, interchangeability cannot be assumed, underscoring the importance of verifying the precise chemical identity for reproducible research outcomes.

Quantitative Evidence: 4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide vs. Analogs


Sigma-2 Receptor Binding Affinity Baseline

The compound exhibits sigma-2 (σ2) receptor binding affinity with inhibition constants (Ki) of 23 nM (human TMEM97, unknown origin) and 90 nM (rat PC12 cell membranes) [1]. These values define the in vitro binding baseline for this specific chemotype. The 3.9-fold difference in Ki between the two assay systems likely reflects species or preparation differences, underscoring the importance of standardized assay selection for comparative studies.

Sigma receptor pharmacology Ligand binding assays Benzamide SAR

4-Bromo vs. 3-Bromo Sigma Receptor Selectivity

In a series of benzamide-derived sigma-1 receptor ligands, the 4-bromo-substituted benzamide (compound 7m) exhibited greater receptor selectivity than its 3-bromo-substituted regioisomer (compound 7l). Compound 7l displayed significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors, whereas the 4-bromo analog 7m showed reduced activity at these off-target sites [1]. This class-level SAR inference indicates that the 4-bromo substitution pattern is a critical determinant of receptor selectivity within this chemotype.

Structure–activity relationship Selectivity profiling Sigma-1 receptor

4-Halogen Substitution Optimizes Sigma-1 Receptor Affinity

Within the benzamide-derived sigma-1 ligand series, compounds bearing Cl, CN, or NO2 groups at the 4-position of the benzamide scaffold achieved S1R Ki values of 1.2–3.6 nM with S2R Ki values up to 1400 nM, yielding selectivity indices (IC50(SY5Y)/Ki(S1R)) from 28,000 to 83,000 [1]. While this data does not directly include the 4-bromo analog, it establishes that 4-position substitution on the benzamide ring is pharmacologically privileged for achieving high S1R affinity and selectivity. The 4-bromo substituent shares the same positional and electronic characteristics (electron-withdrawing, halogen) as the 4-Cl analog, supporting its potential as a tool compound for sigma receptor research.

Sigma-1 receptor affinity Halogen SAR Benzamide optimization

BRD4 Bromodomain Binding vs. Simpler Benzamides

The compound has been evaluated for bromodomain-containing protein 4 (BRD4) inhibition, showing an IC50 of 31,000 nM against HIS9-tagged BRD4 in an AlphaScreen assay and a Kd of 2,200 nM for BRD4 BD1 by BROMOscan [1]. In contrast, the 4-chloro analog 4-chloro-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 880792-16-5) lacks publicly available BRD4 binding data, making direct comparison infeasible. However, the bromine atom's steric and electronic properties (larger van der Waals radius, greater polarizability) may underlie differential bromodomain engagement relative to the 4-chloro or unsubstituted benzamide congeners—a hypothesis grounded in known halogen–protein interaction principles but unverified by published head-to-head data.

Bromodomain inhibition BRD4 Epigenetic probes

THF-Methyl Substituent Physicochemical Differentiation

The tetrahydrofuran-2-ylmethyl (THF-methyl) group introduces a hydrogen bond acceptor (ether oxygen) and increases topological polar surface area relative to simple N-methyl or N-ethyl-substituted benzamides. While experimentally determined logP and solubility values for this specific compound are not publicly available, the THF-methyl substituent is known in medicinal chemistry to modulate lipophilicity, metabolic stability, and solubility compared to all-carbon alkyl substituents [1]. This structural feature distinguishes the compound from simpler benzamide derivatives such as 4-bromo-N-(4-chlorobenzyl)benzamide (CAS 446855-39-6), which lacks the THF-methyl group and has a molecular weight of 324.6 g/mol compared to the target compound's approximately 403.66 g/mol . The difference in molecular properties between these two compounds (ΔMW ≈ 79 Da) is substantial enough to affect membrane permeability, protein binding, and pharmacokinetic behavior, making them non-interchangeable in biological assays despite sharing the 4-bromo-N-(4-chlorobenzyl)benzamide core.

Physicochemical properties cLogP Hydrogen bond acceptors

Application Scenarios for 4-Bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide


Sigma-2 Receptor Pharmacological Tool Compound Studies

With documented sigma-2 receptor binding affinity (Ki = 23–90 nM depending on assay system), this compound can serve as a reference ligand for sigma-2 receptor binding assays, provided that users verify batch-to-batch purity and employ consistent assay conditions [1]. Researchers should note the assay-dependent variability in Ki values and incorporate appropriate positive controls such as haloperidol or siramesine for cross-study normalization.

Structure–Activity Relationship Studies on 4-Halo-Benzamide Sigma Ligands

This compound is suitable for inclusion in SAR panels investigating the impact of 4-position halogen substitution on sigma receptor pharmacology. The established SAR precedent that 4-substituted benzamides achieve high S1R affinity (Ki = 1.2–3.6 nM range for Cl, CN, NO2 analogs) provides a benchmark framework for evaluating the 4-bromo variant [2]. Direct comparative testing against the 4-chloro analog (CAS 880792-16-5) under identical assay conditions would enable rigorous quantification of halogen-dependent affinity differences.

Bromodomain BRD4 Profiling and Epigenetic Probe Development

Given its characterized BRD4 binding profile (IC50 = 31 μM; Kd = 2.2 μM for BD1), this compound may serve as a low-affinity starting point or negative control in bromodomain inhibition assays [3]. The 4-bromo substituent offers distinct steric and electronic properties versus 4-chloro or 4-unsubstituted analogs, which may be exploited in fragment-based or structure-guided optimization campaigns targeting bromodomain-containing proteins.

Physicochemical Profiling of N,N-Disubstituted Benzamide Libraries

The compound's combination of a THF-methyl group, 4-bromobenzamide core, and 4-chlorobenzyl substituent provides a unique physicochemical profile (MW ≈ 403.66 g/mol, extended hydrogen bond acceptor capacity) for inclusion in solubility, permeability, and metabolic stability screening panels . This is particularly relevant when comparing the impact of oxygen-containing N-substituents versus all-carbon alkyl chains on ADME properties within benzamide chemical series.

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